Product packaging for 5-Bromoquinolin-7-amine(Cat. No.:CAS No. 1934465-17-4)

5-Bromoquinolin-7-amine

Cat. No.: B2805259
CAS No.: 1934465-17-4
M. Wt: 223.073
InChI Key: ZKNUGXMIWACQQC-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern chemical research. researchgate.netnih.gov Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.govresearchgate.net This versatility has led to the development of numerous quinoline-based compounds with a wide array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netorientjchem.orgresearchgate.net

The quinoline nucleus is a key component in several clinically approved drugs, highlighting its therapeutic importance. nih.govresearchgate.net For instance, drugs like lenvatinib (B1674733) and cabozantinib, which contain the quinoline moiety, are used as VEGFR-2 inhibitors in cancer therapy. researchgate.net The adaptability of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties to enhance its efficacy and selectivity for specific biological targets. orientjchem.orgrsc.org This has fueled ongoing research into the synthesis of novel quinoline derivatives with improved therapeutic profiles. nih.govdntb.gov.ua Beyond medicine, quinoline derivatives also find applications in materials science, dyes, and agrochemicals. researchgate.netglobalresearchonline.net

Overview of Brominated and Aminated Quinoline Derivatives in Scholarly Investigations

Among the vast library of quinoline derivatives, those bearing bromine and amine functional groups have garnered significant attention from the scientific community. Brominated quinolines are particularly valuable as synthetic intermediates. nih.govrsc.org The bromine atom can act as a leaving group in various cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the introduction of diverse aryl or heteroaryl groups to the quinoline core. smolecule.com This chemical reactivity provides a powerful tool for creating complex molecules with tailored biological activities. nih.govrsc.org Furthermore, bromination itself can enhance the pharmacological properties of quinoline derivatives, with some brominated compounds exhibiting potent anticancer and antimicrobial effects. researchgate.net

Aminated quinolines are also of great interest due to the crucial role of the amino group in biological interactions. The amino group can participate in hydrogen bonding with enzymes and receptors, a key factor in the mechanism of action for many drugs. The position of the amino group on the quinoline ring can significantly influence the compound's biological activity. globalresearchonline.net For example, research has shown that the introduction of an amino group at specific positions can lead to compounds with significant antiproliferative activity. globalresearchonline.net The synthesis of aminated quinolines often involves the reduction of nitro precursors or direct amination techniques. smolecule.comacs.org

Rationale for Focused Research on 5-Bromoquinolin-7-amine

The specific compound, this compound, represents a confluence of the advantageous properties of both brominated and aminated quinolines. The presence of a bromine atom at the 5-position and an amine group at the 7-position on the quinoline scaffold creates a molecule with significant potential as a versatile building block in medicinal chemistry and materials science.

The rationale for focused research on this particular isomer stems from several key considerations:

Synthetic Versatility : The bromine atom at position 5 can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the amino group at position 7 can be acylated, alkylated, or otherwise modified. smolecule.com This dual functionality allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Potential for Novel Biological Activity : The unique substitution pattern of this compound may lead to novel interactions with biological targets. Research on analogous quinoline derivatives suggests potential applications as anticancer and antimicrobial agents. smolecule.com The specific positioning of the bromo and amino groups could result in a unique pharmacological profile.

Intermediate for Polyfunctionalized Quinolines : The synthesis of polyfunctionalized quinolines is a significant area of research. semanticscholar.org this compound can serve as a key intermediate in the synthesis of more complex quinoline structures. For instance, the nitro group in a precursor like 7-nitro-5-bromoquinoline can activate the adjacent bromine for nucleophilic substitution, and the subsequent reduction of the nitro group yields the amino functionality. semanticscholar.org

While direct research on this compound is not extensively documented in the public domain, its constituent features and the broader context of quinoline chemistry provide a strong impetus for its investigation as a promising scaffold for the development of new chemical entities with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B2805259 5-Bromoquinolin-7-amine CAS No. 1934465-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNUGXMIWACQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Organic Transformations and Derivatization Strategies of 5 Bromoquinolin 7 Amine

Reactivity Profiles of the Bromine Moiety

The bromine atom on the quinoline (B57606) scaffold of 5-Bromoquinolin-7-amine serves as a versatile handle for introducing a wide array of substituents through both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

The direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging due to the electron-rich nature of the quinoline ring system. However, under specific conditions, particularly with highly activated nucleophiles or through mechanisms that circumvent direct displacement, this transformation can be achieved. A more prevalent and synthetically valuable approach for forming carbon-nitrogen bonds at the C5 position is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction facilitates the coupling of aryl halides with a broad range of primary and secondary amines. organic-chemistry.orgsemanticscholar.org

The generalized mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success and efficiency of the reaction. organic-chemistry.orgias.ac.in

Reaction Type General Reactants Catalyst System Key Features
Buchwald-Hartwig AminationAryl Halide (e.g., this compound), Primary or Secondary AminePd(0) or Pd(II) precursor, Phosphine Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu, Cs2CO3)Forms C-N bonds, tolerant of various functional groups, milder conditions than traditional SNAr. wikipedia.orgacsgcipr.org
General SNArAryl Halide, Strong NucleophileOften requires harsh conditions (high temperature/pressure)Feasible with highly activated substrates or strong electron-withdrawing groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound is an excellent substrate for these transformations. nih.govnih.gov These reactions generally proceed under mild conditions and exhibit high functional group tolerance. nih.gov

The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov In the context of this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, vinyl, or alkyl groups at the C5 position. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. snnu.edu.cn The choice of palladium source, ligand, base, and solvent system is critical for optimizing reaction yield and scope. rsc.org

Parameter Description Common Examples
Palladium Catalyst The active metal center for the catalytic cycle.Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2
Organoboron Reagent The source of the organic group to be coupled.Arylboronic acids, arylboronic esters (e.g., pinacol (B44631) esters)
Base Activates the organoboron reagent and facilitates transmetalation.Na2CO3, K2CO3, Cs2CO3, K3PO4
Solvent Influences solubility, reaction rate, and catalyst stability.Toluene (B28343), Dioxane, DMF, Water mixtures

Beyond the Suzuki-Miyaura coupling, the bromine moiety of this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynylquinolines. organic-chemistry.orglibretexts.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This transformation allows for the introduction of vinyl groups at the C5 position of the quinoline core.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent. It is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a notable drawback. nih.gov

Reaction Name Coupling Partner Catalyst System Bond Formed
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, Amine baseC(sp2)-C(sp)
Heck ReactionAlkenePd catalyst, BaseC(sp2)-C(sp2)
Stille CouplingOrganostannanePd catalystC(sp2)-C(sp2) or C(sp2)-C(sp3)

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Reactivity Profiles of the Amine Moiety

The primary amine group at the C7 position of this compound is a nucleophilic center and a powerful activating group for electrophilic aromatic substitution on the quinoline ring.

The -NH2 group is a strongly activating, ortho-, para-directing substituent in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgsciencemadness.org In the context of this compound, the amine group at C7 directs incoming electrophiles to the C6 and C8 positions. The high electron-donating ability of the amine group significantly increases the nucleophilicity of the quinoline ring, facilitating reactions with a variety of electrophiles under relatively mild conditions. wikipedia.org

For instance, bromination of 8-aminoquinoline (B160924) has been shown to yield a mixture of mono- and di-bromo derivatives, highlighting the activating nature of the amino group. researchgate.net A similar reactivity pattern can be anticipated for this compound, where electrophiles would preferentially attack the positions ortho and para to the activating amine group. sciencemadness.org The specific regiochemical outcome will depend on the nature of the electrophile, the reaction conditions, and steric factors.

Reaction Type Electrophile Source Typical Catalyst Potential Product(s) on this compound
HalogenationBr2, Cl2Lewis Acid (e.g., FeBr3) or no catalyst5-Bromo-6-haloquinolin-7-amine, 5-Bromo-8-haloquinolin-7-amine
NitrationHNO3H2SO45-Bromo-6-nitroquinolin-7-amine, 5-Bromo-8-nitroquinolin-7-amine
SulfonationSO3H2SO45-Bromo-7-aminoquinoline-6-sulfonic acid, 5-Bromo-7-aminoquinoline-8-sulfonic acid
Friedel-Crafts AlkylationAlkyl HalideLewis Acid (e.g., AlCl3)5-Bromo-6-alkylquinolin-7-amine, 5-Bromo-8-alkylquinolin-7-amine
Friedel-Crafts AcylationAcyl HalideLewis Acid (e.g., AlCl3)5-Bromo-6-acylquinolin-7-amine, 5-Bromo-8-acylquinolin-7-amine

Functionalization via Amine Derivatization (e.g., Acylation, Alkylation)

The primary amine group at the C7 position of this compound is a key site for chemical modification through derivatization reactions such as acylation and alkylation. These transformations introduce new functional groups, altering the molecule's steric and electronic properties, which can significantly impact its biological interactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. This process can be used to introduce a wide variety of acyl groups. For example, the reaction of an amine with trifluoroacetic anhydride (TFAA) replaces the amine hydrogen with a trifluoroacyl group, a common derivatization technique that can improve chromatographic behavior. iu.edu The general scheme for acylation of an amine involves replacing a labile hydrogen on the nitrogen atom with a new functional group, which can increase the molecule's stability. iu.edu

Alkylation introduces an alkyl group onto the amine nitrogen, converting the primary amine into a secondary or tertiary amine. This reaction is typically performed using alkyl halides. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to overalkylation. nih.gov Strategies to achieve selective monoalkylation are crucial for synthesizing specific secondary amines. nih.govchemrxiv.org For instance, N-aminopyridinium salts have been developed as ammonia (B1221849) surrogates to enable the selective synthesis of secondary amines by avoiding overalkylation products. nih.gov

These derivatization methods are fundamental in converting amines into a detectable form for analytical purposes and for synthesizing new molecular entities with potentially enhanced properties. sigmaaldrich.comnih.gov

Synthesis of Complex this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of complex derivatives from the this compound core is a cornerstone of medicinal chemistry. By systematically modifying the parent structure and evaluating the biological activities of the resulting analogues, researchers can develop comprehensive structure-activity relationship (SAR) models. nih.govmdpi.comdntb.gov.ua These models are invaluable for guiding the design of new compounds with optimized potency and selectivity. The following sections detail specific strategies for creating such derivatives.

Introduction of Additional Substituents and Hybrid Systems

A key strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single entity to achieve a synergistic or additive biological effect. The this compound scaffold can be elaborated by introducing additional substituents or by linking it to other heterocyclic systems.

For example, quinoline-5-sulfonamides have been synthesized and coupled with acetylene-containing amines. nih.gov These acetylene (B1199291) derivatives can then undergo further reactions, such as copper-catalyzed click chemistry with organic azides, to produce complex hybrid systems containing both quinoline and 1,2,3-triazole rings. nih.gov Similarly, hybrid molecules have been designed by linking 4-aminoquinoline (B48711) moieties to isatin (B1672199) through a benzohydrazide (B10538) linker, creating compounds for evaluation as antibacterial agents. mdpi.com The synthesis of such complex systems allows for the exploration of new chemical space and the development of molecules with novel mechanisms of action.

Synthesis of Sulfonate Derivatives of Aminobromoquinolines

The synthesis of sulfonate derivatives represents a significant modification of the aminobromoquinoline core, often leading to compounds with interesting biological profiles. A series of novel 5-amino-7-bromoquinolin-8-yl sulfonate derivatives have been synthesized through a multi-step process starting from 8-hydroxyquinoline. figshare.comtandfonline.comnih.gov

The key step in this synthesis is the chemoselective reaction of 5-amino-7-bromoquinolin-8-ol (B11873180) with various sulfonyl chlorides. tandfonline.comnih.gov The reaction is typically carried out in a dry solvent such as tetrahydrofuran (B95107) (THF) at 0 °C, with a base like triethylamine (B128534) (TEA) used to neutralize the HCl generated during the reaction. tandfonline.com This method exclusively affords the desired sulfonate ester derivatives in high yields. figshare.comtandfonline.com The synthesized compounds were subsequently investigated for their in vitro antimicrobial activities. figshare.com

Table 1: Examples of Synthesized 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivatives. figshare.comtandfonline.com
Compound IDSulfonyl Chloride ReagentResulting Derivative Name
5aNaphthalene-1-sulfonyl chloride5-Amino-7-bromoquinolin-8-yl naphthalene-1-sulfonate
5bBiphenyl-4-sulfonyl chloride5-Amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate
5g2-Hydroxy-5-nitrobenzenesulfonyl chloride5-Amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate

Formation of Quinolinedione Derivatives via Amination

Quinolinedione systems are important scaffolds in medicinal chemistry. Derivatives can be formed through the nucleophilic amination of a bromoquinolinedione precursor. A study demonstrated the synthesis of various N-(7-bromoquinoline-5,8-dione-6-yl)arylsulphonamides. researchgate.net This was achieved through the direct nucleophilic amination of 7-bromoquinoline-5,8-dione with different aryl sulphonamides. researchgate.net

The proposed reaction mechanism involves a Michael addition. The nucleophilic attack occurs regioselectively at the C6 position of the quinolinedione ring. This selectivity is attributed to the steric hindrance caused by the bulky bromine atom at the C7 position, which makes a direct attack at that position difficult. researchgate.net The electron-withdrawing nature of the carbonyl group at the C5 position also contributes to favoring the nucleophilic attack at C6. researchgate.net The resulting compounds were evaluated for their antimicrobial activity. researchgate.net

Table 2: Synthesis of N-(7-bromoquinoline-5,8-dione-6-yl)sulphonamides via Amination. researchgate.net
Compound IDAryl Sulphonamide ReagentResulting Derivative Name
5aBenzene (B151609) sulphonamideN-(7-bromoquinoline-5,8-dione-6-yl)phenylsulphonamide
5b4-MethylphenylsulphonamideN-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide
5c4-ChlorophenylsulphonamideN-(7-bromoquinoline-5,8-dione-6-yl)-4-chlorophenylsulphonamide
5d4-NitrophenylsulphonamideN-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrophenylsulphonamide
5e4-MethoxyphenylsulphonamideN-(7-bromoquinoline-5,8-dione-6-yl)-4-methoxyphenylsulphonamide

Modern Spectroscopic Characterization Methods for 5 Bromoquinolin 7 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 5-Bromoquinolin-7-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring system and the protons of the amine group.

The aromatic region of the spectrum (typically δ 7.0–9.0 ppm) would display signals for the five protons on the quinoline core. The chemical shift of each proton is influenced by the electron-donating effect of the amino group (-NH₂) and the electron-withdrawing and anisotropic effects of the bromine atom and the heterocyclic nitrogen.

H2 and H4: These protons on the pyridine (B92270) ring are typically the most deshielded due to their proximity to the electronegative nitrogen atom, appearing at the downfield end of the aromatic region.

H3: This proton would show coupling to both H2 and H4.

H6 and H8: These protons on the carbocyclic ring are influenced by both the bromine at C5 and the amino group at C7. Their precise chemical shifts would depend on the interplay of these electronic effects.

-NH₂ Protons: The protons of the primary amine group typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The splitting pattern (multiplicity) of each aromatic signal, governed by spin-spin coupling with adjacent protons, is crucial for assignment. For instance, a proton with two adjacent, non-equivalent proton neighbors would appear as a doublet of doublets (dd).

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This is a predictive table based on general principles and data from related compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H2 8.5 - 8.9 Doublet of doublets (dd)
H3 7.3 - 7.7 Doublet of doublets (dd)
H4 8.0 - 8.4 Doublet of doublets (dd)
H6 7.0 - 7.4 Singlet (or narrow doublet)
H8 7.2 - 7.6 Singlet (or narrow doublet)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would ideally produce a single peak, allowing for a direct count of non-equivalent carbons. The molecule has nine carbon atoms, and due to its asymmetry, nine distinct signals are expected.

The chemical shifts in ¹³C NMR are spread over a wider range (0–220 ppm) than in ¹H NMR, which minimizes signal overlap. oregonstate.edu The positions of the signals are indicative of the carbon's hybridization and electronic environment.

Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region, typically between δ 110–160 ppm.

C-Br (C5): The carbon atom directly bonded to the bromine (ipso-carbon) will have its chemical shift influenced by the "heavy atom effect," which can vary. Its signal is expected in the range of δ 110-125 ppm.

C-N (C7): The carbon atom bonded to the amino group will be significantly shielded and is expected to appear further upfield in the aromatic region, likely around δ 140-150 ppm.

Quaternary Carbons: The two carbons at the ring fusion (C4a and C8a) are quaternary and will typically show weaker signals than the protonated carbons.

Data from related bromo-substituted quinolines, such as 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, show carbon signals in the range of δ 107.2 to 141.0 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This is a predictive table based on general principles and data from related compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 148 - 152
C3 121 - 124
C4 134 - 138
C4a 145 - 149
C5 115 - 120
C6 120 - 125
C7 142 - 147
C8 110 - 115

While 1D NMR provides essential information, unambiguous assignment of all signals for a polysubstituted aromatic system like this compound often requires two-dimensional (2D) NMR experiments. These techniques reveal correlations between nuclei, mapping out the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. It is invaluable for tracing the proton-proton networks within the pyridine and benzene (B151609) rings of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These experiments show correlations between protons and the carbon atoms they are directly attached to. This allows for the direct assignment of a proton's signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity across quaternary carbons (which have no attached protons) and for piecing together the entire molecular framework by linking different spin systems.

APT (Attached Proton Test): While a 1D experiment, APT provides information similar to a 2D spectrum by differentiating between CH, CH₂, and CH₃ groups (which appear as positive peaks) and quaternary carbons (which appear as negative peaks).

By combining the information from these 2D experiments, a complete and unambiguous assignment of every proton and carbon signal in the this compound molecule can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information. chemguide.co.uk

For this compound (C₉H₇BrN₂), the nominal molecular weight is 222 g/mol . A crucial feature in its mass spectrum is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. nih.gov This results in two molecular ion peaks of nearly equal intensity: the M⁺ peak and the M+2 peak. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for aromatic amines and quinolines include the loss of small neutral molecules like HCN from the pyridine ring or cleavage of the C-Br or C-NH₂ bonds.

An analysis of the isomer 5-Bromo-quinolin-8-ylamine by GC-MS shows a top peak at m/z 222 and a second highest peak at m/z 224, corresponding to the M⁺ and M+2 ions, confirming the presence of bromine. nih.gov Another significant fragment is observed at m/z 116, which could correspond to the loss of both Br and HCN. nih.gov

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

Description Formula Calculated Monoisotopic Mass (Da)
Molecular Ion [M]⁺ (with ⁷⁹Br) C₉H₇⁷⁹BrN₂ 221.9793
Molecular Ion [M]⁺ (with ⁸¹Br) C₉H₇⁸¹BrN₂ 223.9772
Protonated Molecule [M+H]⁺ (with ⁷⁹Br) C₉H₈⁷⁹BrN₂ 222.9871

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. researchgate.net Instead of causing extensive fragmentation upon ionization, ESI typically generates intact protonated molecules, [M+H]⁺. For this compound, which has two basic nitrogen atoms (the ring nitrogen and the amino group), ESI-MS in positive ion mode would be expected to produce strong signals at m/z 223 and 225, corresponding to the protonated forms containing ⁷⁹Br and ⁸¹Br, respectively.

While ESI itself causes minimal fragmentation, structural information can be obtained by coupling it with tandem mass spectrometry (MS/MS). wikipedia.org In an MS/MS experiment, the [M+H]⁺ ion is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information, similar to that obtained from electron ionization, but with greater control. wikipedia.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular molecular vibration (e.g., stretching or bending of bonds). This technique is exceptionally useful for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: As a primary amine, it will exhibit two distinct, moderately weak bands in the 3300–3500 cm⁻¹ region. spectroscopyonline.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Sharp bands typically appear just above 3000 cm⁻¹.

N-H Bending (Scissoring): A characteristic absorption for primary amines is found in the range of 1590–1650 cm⁻¹, resulting from the scissoring motion of the -NH₂ group.

C=C and C=N Stretching: The quinoline ring system will give rise to a series of sharp absorptions between 1400 and 1600 cm⁻¹, characteristic of aromatic ring stretching vibrations.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond typically appears in the 1250–1350 cm⁻¹ region.

C-Br Stretching: The C-Br bond vibration is expected to appear at lower frequencies, typically in the fingerprint region between 500 and 650 cm⁻¹.

By analyzing the presence and position of these characteristic bands, the key functional groups of this compound can be confidently confirmed.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound This is a predictive table based on general principles and data from related compounds.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂) 3300 - 3500 (two bands)
C-H Stretch Aromatic 3000 - 3100
N-H Bend (scissoring) Primary Amine (-NH₂) 1590 - 1650
C=C / C=N Stretch Aromatic Ring 1400 - 1600
C-N Stretch Aromatic Amine 1250 - 1350
C-H Bend (out-of-plane) Aromatic 700 - 900

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands corresponding to the vibrations of its distinct structural components.

As a primary aromatic amine, this compound is expected to exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. wpmucdn.comorgchemboulder.com These bands arise from the asymmetric and symmetric stretching vibrations of the -NH₂ group. libretexts.org Another characteristic vibration is the N-H bending or "scissoring" mode, which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The quinoline ring system gives rise to a complex series of absorptions. C=C and C=N stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. vscht.cz The C–N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.comlibretexts.org Furthermore, C-H stretching vibrations from the aromatic rings are anticipated just above 3000 cm⁻¹. vscht.cz The C-Br stretching vibration is expected at lower frequencies, typically in the 1000-600 cm⁻¹ region, although it can be difficult to assign definitively.

Detailed vibrational assignments for related brominated quinoline derivatives have been reported. For instance, in a study of highly brominated quinolines, FT-IR spectra showed characteristic peaks for aromatic C-H stretching (~3083 cm⁻¹), C=C/C=N ring stretching (1583-1471 cm⁻¹), and various fingerprint region bands corresponding to bending vibrations. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂) 3500 - 3300 (two bands) Medium, Sharp
Aromatic C-H Stretch Quinoline Ring 3100 - 3000 Medium to Weak
N-H Bend (Scissoring) Primary Amine (-NH₂) 1650 - 1580 Medium to Strong
C=C and C=N Ring Stretch Quinoline Ring 1600 - 1450 Medium to Strong
C-N Stretch Aromatic Amine 1335 - 1250 Strong
C-Br Stretch Bromo-aromatic 1000 - 600 Medium to Strong

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a powerful complement to IR spectroscopy. Quinoline derivatives are known to produce intense Raman signals due to their chromophoric and highly symmetric molecular structures. researchgate.net The technique is particularly sensitive to the vibrations of the aromatic skeleton.

For aminoquinolines, the most significant Raman bands are associated with the molecular vibrations of the quinoline nucleus. researchgate.net Theoretical and experimental studies on substituted quinolines show that vibrations in the 1650-1500 cm⁻¹ region are particularly sensitive to changes in the molecular structure, such as protonation at the quinoline nitrogen. researchgate.net These bands are considered markers for interactions involving the π-electron system. researchgate.net

Table 2: Expected Prominent Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
Ring Stretching Quinoline Nucleus 1650 - 1300
C-H In-plane Bending Aromatic C-H 1300 - 1000
Ring Breathing Quinoline Nucleus ~800
C-Br Stretching Bromo-aromatic 700 - 500

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. The quinoline ring system is an excellent chromophore, and its absorption spectrum is sensitive to the nature and position of substituents. The spectra of aromatic and heterocyclic compounds like quinoline are dominated by π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The presence of heteroatoms with non-bonding electrons, like the nitrogen in the quinoline ring and the amino group, can also lead to n→π* transitions. libretexts.orgresearchgate.net

For the parent quinoline molecule, characteristic absorption bands appear around 270 nm, 280 nm, and 315 nm. The introduction of substituents like the bromo (-Br) and amino (-NH₂) groups can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The amino group is a strong auxochrome and typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The bromo group can also influence the electronic transitions. Studies on various quinoline derivatives confirm that their UV-Vis absorption properties are highly dependent on the substitution pattern. researchgate.netmdpi.com

Table 3: Typical Electronic Transitions in Substituted Quinolines

Transition Type Description Typical Wavelength Range (nm)
π → π* Electron promotion from a π bonding to a π* antibonding orbital. 200 - 400
n → π* Electron promotion from a non-bonding orbital to a π* antibonding orbital. > 300

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is produced, which can be mathematically analyzed to build a three-dimensional model of the electron density and, consequently, the atomic positions within the crystal's unit cell.

Table 4: Key Parameters Determined by Single-Crystal X-ray Diffraction

Parameter Description
Crystal System The symmetry class of the crystal (e.g., monoclinic, triclinic). mdpi.com
Space Group The specific symmetry group of the crystal structure (e.g., P2₁/c, P-1). chemmethod.commdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice. mdpi.com
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between bonds.
Intermolecular Interactions Identification of hydrogen bonds, π-π stacking, etc.

Powder X-ray Diffraction (Rietveld Refinement)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a powder sample containing a vast number of randomly oriented crystallites is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). PXRD is widely used for phase identification, purity analysis, and the determination of crystal lattice parameters.

When a full structural model is desired but suitable single crystals cannot be grown, the Rietveld refinement method can be applied to PXRD data. wikipedia.orgyoutube.com This powerful technique involves fitting a calculated diffraction profile, based on a known or proposed crystal structure model, to the entire experimental powder pattern. wikipedia.org By iteratively adjusting structural parameters (like atomic positions and unit cell dimensions) and instrumental parameters, the difference between the calculated and observed patterns is minimized using a least-squares approach. wikipedia.orgfrontiersin.org

The Rietveld method has been successfully applied to determine the crystal structures of various complex organic molecules, including quinoline derivatives. cambridge.orgresearchgate.net For instance, the crystal system and unit cell parameters for N-substituted tetrahydroquinolines and an indeno[2,1-c]quinoline derivative were determined from their powder diffraction patterns. cambridge.orgresearchgate.net This demonstrates the utility of PXRD and Rietveld refinement for obtaining detailed structural information on quinoline-based compounds when single-crystal methods are not feasible.

Computational Chemistry Approaches to 5 Bromoquinolin 7 Amine and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which dictate the molecule's chemical behavior. scirp.org

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. rsc.org It is widely employed to predict the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the atoms. nih.gov For quinoline (B57606) and its derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6–31+G(d,p)), have been shown to provide results that correlate well with experimental data. scirp.orgresearchgate.net

The geometry optimization of 5-Bromoquinolin-7-amine would reveal the precise spatial arrangement of its atoms, taking into account the electronic effects of the bromine and amine substituents on the quinoline core. The resulting structural parameters are crucial for understanding its shape and how it can interact with other molecules.

ParameterAtom 1Atom 2Predicted Value (Å)
Bond LengthC5Br~1.90
Bond LengthC7N (amine)~1.38
Bond LengthN1C2~1.32
Bond LengthN1C9~1.38

Table 1. Representative predicted bond lengths for this compound based on DFT calculations of analogous structures. These values are illustrative and would be precisely determined in a specific calculation.

Frontier Molecular Orbital (FMO) theory is essential for analyzing the chemical stability and reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. scirp.org

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)ΔE (eV)
Quinoline (analog)DFT (B3LYP)/6-31+G(d,p)-6.646-1.8164.83

Table 2. Calculated Frontier Molecular Orbital energies and the corresponding energy gap for the parent compound, quinoline. scirp.org

The distribution of electrons within a molecule is not uniform, leading to regions that are relatively positive or negative. This distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which is valuable for predicting how a molecule will interact with other charged species. rsc.org MEP maps identify electron-rich sites (negative potential), which are susceptible to electrophilic attack, and electron-deficient sites (positive potential), which are prone to nucleophilic attack. rsc.org

Additionally, quantum chemical methods can assign partial atomic charges to each atom in the molecule. osti.gov Methods such as Mulliken population analysis or those based on fitting the electrostatic potential (ESP) provide numerical values that quantify the local electronic character. osti.govresearchgate.net For this compound, the nitrogen atoms of the quinoline ring and the exocyclic amine group are expected to be regions of negative potential, making them likely sites for hydrogen bonding and electrophilic interactions.

AtomPredicted Charge (a.u.)Predicted Role
N1 (quinoline)NegativeNucleophilic center, H-bond acceptor
Br5Slightly NegativePotential for halogen bonding
N7 (amine)NegativeNucleophilic center, H-bond donor/acceptor

Table 3. Illustrative predicted atomic charges and potential reactivity roles for key heteroatoms in this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and non-covalent interactions. researchgate.net

For a molecule like this compound, MD simulations can be used to study its behavior in a solvent, such as water, revealing how it interacts with its environment. nih.gov These simulations can track the formation and breaking of intermolecular hydrogen bonds between the amine group or quinoline nitrogen and surrounding water molecules. tandfonline.com Furthermore, MD can assess the stability of different conformations of the molecule and analyze the dynamics of its complexes with larger biological macromolecules, such as proteins, to evaluate the stability of a predicted binding pose from molecular docking. mdpi.comresearchgate.net

In Silico Tools for Drug Discovery and Molecular Interactions

In silico tools are integral to modern drug discovery, enabling the rapid screening of virtual compound libraries and the detailed analysis of ligand-target interactions before committing to costly and time-consuming laboratory synthesis. researchgate.netingentaconnect.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a biological target, typically a protein or enzyme. nih.govjabonline.in This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. jabonline.in

Quinoline derivatives are known to interact with a wide range of biological targets, including kinases, parasitic enzymes, and bacterial enzymes like DNA gyrase. mdpi.comresearchgate.net A molecular docking study of this compound would involve placing the molecule into the binding site of a selected protein target. A scoring function then estimates the binding free energy (docking score), with more negative values indicating stronger binding affinity. nih.gov

The analysis of the docked pose reveals key intermolecular interactions responsible for binding. For this compound, these could include:

Hydrogen bonds involving the amine group (as a donor) and the quinoline nitrogen (as an acceptor) with polar amino acid residues.

π-π stacking or π-cation interactions between the aromatic quinoline ring and residues like Phenylalanine, Tyrosine, or Histidine.

Halogen bonds formed by the bromine atom at the 5-position.

Hydrophobic interactions with nonpolar residues in the binding pocket.

These detailed interaction maps provide a structural basis for the molecule's biological activity and can guide the design of more potent and selective analogs. benthamdirect.comnih.gov

Protein Target (PDB ID)LigandBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
EGFR Tyrosine Kinase (e.g., 1M17)This compound-8.5 (Illustrative)Met793, Lys745, Asp855H-bond, Hydrophobic
DNA Gyrase (e.g., 5MMN)This compound-7.9 (Illustrative)Asp73, Arg76, Gly77H-bond, π-π stacking
ATM Kinase (e.g., 5G55)This compound-9.1 (Illustrative)Tyr2943, Trp2419, Asp2951H-bond, π-π stacking

Table 4. Illustrative molecular docking results for this compound with various potential protein targets. Binding energies and interacting residues are hypothetical, based on studies of similar quinoline derivatives. mdpi.comresearchgate.net

MM-PBSA Calculations for Binding Energy Assessment

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used computational approach to estimate the binding free energy of a ligand to a biological macromolecule, such as a protein. ambermd.orgwalshmedicalmedia.com This technique offers a balance between computational accuracy and efficiency, making it a popular choice for ranking the binding affinities of different compounds in drug discovery projects. walshmedicalmedia.comcomputabio.com The core principle of MM-PBSA is to calculate the free energy difference between the bound (protein-ligand complex) and unbound (separate protein and ligand) states in solution. ambermd.org

The binding free energy (ΔGbind) is calculated using the following thermodynamic cycle:

ΔGbind = Gcomplex - (Greceptor + Gligand)

Each free energy term (G) is composed of several components:

ΔGbind = ΔEMM + ΔGsolv - TΔS

Where:

ΔEMM represents the change in molecular mechanics energy in the gas phase. It includes contributions from bonded (bonds, angles, dihedrals), electrostatic, and van der Waals interactions. acs.orgnih.gov In the common "single trajectory" approach, where snapshots for the complex, receptor, and ligand are taken from a single molecular dynamics (MD) simulation of the complex, the internal bonded energy terms cancel out, simplifying the calculation. acs.org

ΔGsolv is the change in solvation free energy. This term is further divided into a polar and a non-polar component. nih.gov The polar contribution (ΔGPB) is determined by solving the Poisson-Boltzmann equation, which models the electrostatic interactions between the solute and the continuum solvent. walshmedicalmedia.comacs.org The non-polar contribution (ΔGnonpolar) is typically estimated from the solvent-accessible surface area (SASA), representing the energy required to create a cavity for the molecule in the solvent. nih.gov

-TΔS is the change in conformational entropy upon binding, multiplied by the absolute temperature (T). This is the most computationally demanding term to calculate and is often estimated using methods like normal-mode analysis, though it is sometimes omitted when comparing similar ligands where the entropy change is assumed to be comparable. ambermd.org

For a compound like this compound or its analogs, MM-PBSA can be employed to predict their binding affinity to a specific protein target. After performing a molecular dynamics simulation of the protein-ligand complex, the trajectory frames are used to calculate the individual energy components for the complex, the receptor, and the ligand. The resulting binding free energy provides a quantitative estimate of the ligand's potency, allowing researchers to prioritize which analogs to synthesize and test experimentally.

Table 1. Illustrative MM-PBSA Binding Energy Calculation for a Hypothetical this compound Analog.
Energy ComponentValue (kcal/mol)
van der Waals Energy (ΔEvdW)-45.2
Electrostatic Energy (ΔEelec)-20.8
Gas Phase Energy (ΔEMM)-66.0
Polar Solvation Energy (ΔGPB)+55.7
Non-Polar Solvation Energy (ΔGnonpolar)-4.5
Total Solvation Energy (ΔGsolv)+51.2
Entropy (-TΔS)-12.5
Binding Free Energy (ΔGbind)-27.3

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comlongdom.org The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule determine its activity. fiveable.me By establishing a reliable QSAR model, the biological activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. jocpr.comnih.gov

The development of a QSAR model is a systematic process that involves several key steps: neovarsity.orgnih.gov

Data Set Preparation : A dataset of molecules with known biological activities (e.g., IC₅₀ or EC₅₀ values) against a specific target is collected. This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. uniroma1.it

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties. neovarsity.org They can be classified into different types:

1D Descriptors : Simple properties like molecular weight and atom counts. neovarsity.org

2D Descriptors : Based on the 2D representation of the molecule, including topological indices and molecular fingerprints. nih.gov

3D Descriptors : Derived from the 3D conformation of the molecule, such as molecular shape and electrostatic potential fields. nih.gov

Model Building : Statistical methods are used to find a mathematical equation that best correlates the calculated descriptors (independent variables) with the biological activity (dependent variable) for the compounds in the training set. fiveable.me Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Random Forests. fiveable.me

Model Validation : The developed model's robustness and predictive ability are rigorously assessed. nih.gov Internal validation is performed on the training set (e.g., using cross-validation), while external validation is performed by using the model to predict the activities of the test set compounds, which were not used in model creation. basicmedicalkey.com

In the context of this compound, a QSAR study could be performed on a series of its analogs to understand which structural features are crucial for their biological activity. By analyzing the resulting model, medicinal chemists can gain insights into the structure-activity relationship, for example, identifying regions of the molecule where substitutions might enhance potency.

Table 2. Example of a QSAR Dataset for a Series of Hypothetical Quinoline Analogs.
CompoundLogP (Descriptor 1)Molecular Weight (Descriptor 2)Experimental pIC₅₀Predicted pIC₅₀
Analog 13.1250.16.56.4
Analog 23.5264.27.17.0
Analog 32.9245.66.26.3
Analog 44.2288.37.87.7
Analog 53.8275.17.47.5

Advanced Theoretical Methodologies for Simulating Molecular Systems

Nuclear Quantum Effects (NQEs) Integration

In standard molecular dynamics (MD) simulations, atomic nuclei are treated as classical point particles moving according to Newton's laws of motion. However, for light nuclei, particularly hydrogen, quantum mechanical effects can become significant even at room temperature. wisc.edupnas.org These nuclear quantum effects (NQEs) include zero-point energy and quantum tunneling, which are phenomena that classical mechanics cannot describe. wisc.eduwisc.edu The accurate incorporation of NQEs is crucial for understanding many fundamental properties of chemical and biological systems. wisc.edu

The most common method for including NQEs in molecular simulations is Path Integral Molecular Dynamics (PIMD). wikipedia.org PIMD is based on the Feynman path integral formulation of quantum mechanics, which establishes an isomorphism between a quantum particle and a classical "ring polymer" consisting of multiple replicas (or "beads") of the particle connected by harmonic springs. researchgate.net By simulating this extended classical system, one can calculate the equilibrium properties of the original quantum system, with the accuracy converging as the number of beads increases. acs.org

For molecules like this compound and its analogs, NQEs could influence several properties:

Hydrogen Bonding : The amine group (-NH₂) of this compound is a key site for hydrogen bonding. NQEs can alter the geometry and strength of these hydrogen bonds, which could in turn affect the molecule's binding affinity to its biological target.

Conformational Preferences : The delocalization of hydrogen nuclei can impact the molecule's potential energy surface, potentially altering its conformational preferences and flexibility.

Proton Transfer Reactions : If the mechanism of action involves proton transfer, quantum tunneling could play a significant role, and classical simulations would fail to capture this crucial aspect of the reaction.

While computationally more expensive than classical MD, methods like PIMD provide a more accurate description of systems where NQEs are expected to be important, leading to a more profound understanding of their behavior. wikipedia.orgacs.org

Multiscale Modeling Approaches in Computational Biochemistry

Studying chemical processes, such as an enzyme-catalyzed reaction or the binding of a ligand to a receptor, presents a significant computational challenge due to the large size of biological systems. Treating the entire system with high-level quantum mechanics (QM) is often computationally prohibitive. nih.gov Multiscale modeling, particularly the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, provides an elegant solution to this problem. frontiersin.orgresearchgate.net

The QM/MM method partitions the system into two regions: nih.gov

The QM Region : This is the chemically active part of the system where bond breaking/forming or significant electronic polarization occurs. This region, which might include the ligand (e.g., an analog of this compound) and key amino acid residues in the protein's active site, is treated with an accurate but computationally expensive QM method. nih.govrsc.org

The MM Region : The remainder of the system, including the bulk of the protein, solvent molecules, and ions, is treated with a computationally efficient classical molecular mechanics (MM) force field. nih.gov

The two regions are coupled, typically through an electrostatic embedding scheme where the QM region's electronic structure is polarized by the atomic partial charges of the MM region. frontiersin.org This approach allows for the accurate modeling of electronic effects where they are most important, while still accounting for the influence of the larger protein and solvent environment at a manageable computational cost. nih.gov

For a system involving this compound, a QM/MM approach could be used to:

Investigate Reaction Mechanisms : If the compound acts as an inhibitor that forms a covalent bond with its target, QM/MM can be used to model the reaction pathway, identify transition states, and calculate activation energies. nih.govconsensus.app

Refine Binding Poses : By treating the ligand and the immediate binding pocket at the QM level, a more accurate description of interactions like halogen bonding (from the bromine atom) and hydrogen bonding can be achieved, leading to more reliable predictions of the binding mode.

Calculate Spectroscopic Properties : QM/MM can be used to predict spectroscopic properties of the ligand within the protein environment, which can then be compared with experimental data.

By combining the strengths of both QM and MM methods, multiscale modeling provides a powerful tool for obtaining detailed insights into the complex biochemical processes involving compounds like this compound. cecam.org

Medicinal Chemistry Research Design and Biological Target Elucidation for 5 Bromoquinolin 7 Amine Scaffolds

Exploration of Molecular Interactions with Key Biological Pathways and Targets

The biological activity of 5-bromoquinolin-7-amine derivatives is underpinned by their interactions with crucial cellular components and pathways. These interactions can lead to the modulation of enzyme activity and interference with fundamental processes such as DNA replication, ultimately resulting in specific biological effects.

The quinoline (B57606) scaffold is a well-established pharmacophore known to interact with various enzymes. Research into this compound and its analogs has revealed inhibitory activity against several key enzymes implicated in disease pathogenesis.

Topoisomerase I: Quinoline-based derivatives have been investigated as inhibitors of Topoisomerase I, an enzyme critical for relieving DNA torsional stress during replication and transcription. frontiersin.orgmdpi.com These compounds can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis in cancer cells. nih.gov The planar nature of the quinoline ring allows it to intercalate between DNA base pairs, a common mechanism for Topoisomerase I inhibitors. nih.gov While direct studies on this compound are limited, the broader class of quinoline derivatives shows promise in this area. frontiersin.org For instance, certain 7-azaindenoisoquinolines, which share structural similarities with the quinoline core, have demonstrated potent Topoisomerase I inhibitory activity. nih.govnih.gov

Lactate (B86563) Dehydrogenase (LDH): Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). mdpi.comnih.gov Inhibition of LDH is a promising strategy for cancer therapy. nih.govmdpi.com Quinoline derivatives have been explored as LDH inhibitors. mdpi.com For example, a series of ethyl pyrimidine-quinolinecarboxylate derivatives were designed and synthesized as human lactate dehydrogenase A (hLDHA) inhibitors, with several compounds showing IC50 values in the low micromolar range. mdpi.com The structural features of this compound suggest it could serve as a scaffold for the design of new LDH inhibitors.

Dihydropteroate Synthase (DHPS): Dihydropteroate synthase is a crucial enzyme in the folate synthesis pathway of bacteria, making it an attractive target for antimicrobial agents. wikipedia.orgnih.gov Sulfonamides are a well-known class of DHPS inhibitors that act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA). wikipedia.org While direct inhibition of DHPS by this compound has not been extensively reported, the development of novel, non-sulfonamide inhibitors is an active area of research. nih.govresearchgate.net The amino and bromo substitutions on the quinoline ring could be modified to mimic the structural features of PABA or other known inhibitors, suggesting a potential, though yet unexplored, role for this scaffold in developing new DHPS inhibitors.

The redox state of a cell is tightly regulated by a network of enzymes. The quinoline core, particularly when substituted with electron-withdrawing or -donating groups, can participate in redox reactions and interact with key redox-active enzymes.

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones, playing a role in detoxification and the activation of certain anticancer drugs. nih.govwikipedia.org Interestingly, inhibition of NQO1 has also emerged as a potential anticancer strategy. nih.gov A study on novel amino-quinoline-5,8-dione derivatives revealed that these compounds act as potent NQO1 inhibitors with significant antiproliferative activities. nih.gov The position of the amino substituent on the quinoline-5,8-dione scaffold was found to be crucial for NQO1 inhibitory activity, with 6-substituted derivatives being more potent than their 7-substituted counterparts. nih.gov This suggests that the 7-amino substitution in this compound could be a key determinant of its potential interaction with NQO1.

Protein Arginine Deiminases (PADs): PADs are a family of enzymes that catalyze the conversion of arginine to citrulline, a post-translational modification implicated in various diseases, including autoimmune disorders and cancer. nih.govnih.gov The development of PAD inhibitors is an area of significant therapeutic interest. nih.govdcchemicals.com While specific studies on the inhibition of PADs by this compound are not yet available, the general chemical space of PAD inhibitors includes various heterocyclic scaffolds. nih.gov The potential for the amino group of this compound to interact with the active site of PAD enzymes warrants further investigation.

The planar aromatic structure of the quinoline ring system makes it a prime candidate for intercalation into the DNA double helix. This non-covalent interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on the quinoline core. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications impact bioactivity and for the rational design of more potent and selective compounds. mdpi.com

The position and electronic nature of substituents on the quinoline ring have a profound effect on the molecule's interaction with its biological targets.

Position of Substituents: The placement of the bromo and amino groups at positions 5 and 7, respectively, defines the core properties of the scaffold. SAR studies on related quinoline derivatives have shown that the position of substituents is critical. For instance, in a series of amino-quinoline-5,8-diones, moving an amino side chain from the 7-position to the 6-position significantly increased NQO1 inhibitory activity. nih.gov This highlights the sensitivity of biological targets to the spatial arrangement of interacting functional groups.

The following table summarizes the influence of substituent modifications on the bioactivity of quinoline derivatives based on findings from related structures.

Modification Position Effect on Bioactivity Example Target
Amino Side ChainC6 vs. C7Shifting from C7 to C6 increased inhibitory potency.NQO1 nih.gov
Bromo SubstituentC5Electron-withdrawing nature influences binding affinity.General
Aryl/Alkyl GroupsVariedCan significantly alter antibacterial and anticancer activity.Various mdpi.comnih.gov
CarboxamideC2Modifications influence antiviral activity.H5N1 avian influenza nih.gov

The this compound scaffold serves as a starting point for the design of more complex and target-specific molecules. beilstein-archives.orgrsc.org By strategically adding functional groups, medicinal chemists can enhance potency, improve selectivity, and modulate pharmacokinetic properties. nih.govnih.gov

Targeting Specific Enzymes: Derivatives can be designed to fit into the active site of a specific enzyme. For example, by attaching moieties that mimic the natural substrate or known inhibitors, one can create targeted enzyme inhibitors. The synthesis of hybrid molecules, such as 4-aminoquinoline-hydrazones and isatin (B1672199) hybrids, has been explored to develop new antibacterial agents. mdpi.com

Enhancing DNA Intercalation: To improve DNA binding, functional groups that can form additional interactions with DNA, such as positively charged side chains that interact with the negatively charged phosphate (B84403) backbone, can be introduced.

Modulating Physicochemical Properties: Functionalization can also be used to alter properties like solubility and cell permeability. For instance, adding polar groups can increase water solubility, which is often desirable for drug candidates.

The table below provides examples of how the this compound scaffold could be functionalized for targeted biological effects, based on established principles of medicinal chemistry.

Target Design Strategy Rationale
Topoisomerase IAddition of a planar, polycyclic aromatic system.Enhance DNA intercalation and stacking interactions within the enzyme-DNA complex.
Lactate DehydrogenaseIntroduction of a carboxylic acid or a group mimicking lactate/pyruvate.To target the substrate-binding pocket of the enzyme.
KinasesIncorporation of a hinge-binding motif (e.g., a substituted pyrimidine).To achieve selective inhibition of a specific kinase.
G-protein coupled receptors (GPCRs)Addition of a basic nitrogen atom within a flexible chain.To interact with key acidic residues in the receptor binding pocket.

Strategies for Lead Compound Identification and Optimization in Drug Discovery

The discovery and development of novel therapeutic agents is a complex process that often relies on the identification and optimization of lead compounds. A lead compound is a chemical starting point that has some desired biological activity but may also have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. The quinoline scaffold, a privileged structure in medicinal chemistry, has been the basis for numerous drug discovery programs. mdpi.comorientjchem.org The specific compound, this compound, presents a unique scaffold for the design of new therapeutic agents due to its distinct substitution pattern which influences its electronic and steric properties.

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or organismal context. nih.govescholarship.org An ideal chemical probe exhibits high potency and selectivity for its intended target. While no specific studies have been published to date that explicitly detail the use of this compound as a chemical probe, its structure suggests potential for such applications.

The development of this compound into a chemical probe would involve its derivatization to incorporate reporter groups, such as fluorophores or affinity tags, without compromising its binding affinity for a target of interest. The bromine atom at the 5-position and the amine group at the 7-position offer versatile handles for chemical modification. For instance, the amine group could be acylated or alkylated to attach a linker connected to a biotin (B1667282) or a fluorescent dye.

The utility of such a probe would be to identify and validate novel biological targets. For example, if a derivative of this compound shows promising activity in a phenotypic screen, a chemical probe version could be synthesized to pull down its protein target from cell lysates, thereby elucidating its mechanism of action. This approach is crucial for target deconvolution and for building a deeper understanding of the biological pathways modulated by this class of compounds.

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification of lead compounds. frontiersin.orgfrontiersin.org This approach involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind to a biological target, albeit with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold is well-suited for a fragment-based approach. The quinoline core itself can be considered a privileged fragment that can be decorated with different substituents to explore the chemical space around a target's binding site. The bromine atom and the amino group on the this compound scaffold provide vectors for fragment growth or linking.

A typical FBDD campaign involving this scaffold would begin with the screening of a fragment library against a protein of interest. Once a fragment hit is identified, computational methods can be used to dock this compound or its derivatives into the binding site to predict favorable interactions. The bromine at position 5 could be replaced with other functionalities via cross-coupling reactions to probe different pockets of the binding site. Similarly, the amine at position 7 can be modified to introduce groups that can form key hydrogen bonds or other interactions with the target protein. This iterative process of fragment elaboration can lead to the development of highly potent and selective inhibitors.

The potency and selectivity of a lead compound can be significantly improved through systematic chemical modifications. For the this compound scaffold, the bromine and amine substituents are key points for chemical diversification.

Modifications at the 5-Position: The bromine atom can be readily substituted using a variety of modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. These modifications can be used to:

Increase Potency: By introducing groups that can form additional favorable interactions with the target protein, such as hydrophobic interactions or hydrogen bonds.

Enhance Selectivity: By designing substituents that exploit unique features of the target's binding site that are not present in closely related off-target proteins.

Modifications at the 7-Position: The primary amine at the 7-position is a versatile functional group that can be modified in numerous ways, including:

Acylation: Reaction with carboxylic acids or their derivatives to form amides. This can introduce hydrogen bond donors and acceptors.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. This can modulate the basicity and steric bulk at this position.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, which can act as hydrogen bond donors and occupy specific pockets in the binding site.

A study on the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates demonstrated that modifications at the amino and hydroxyl groups of a related quinoline scaffold led to compounds with antibacterial activity. nih.gov This highlights the potential for similar modifications on the this compound core to yield biologically active molecules.

Modification Strategy Functional Group Targeted Potential Outcome Example Reaction
Arylation/Alkylation5-BromoIncreased potency, enhanced selectivitySuzuki Coupling
Acylation7-AmineIntroduction of H-bond donors/acceptorsAmide bond formation
Sulfonylation7-AmineOccupy specific binding pocketsSulfonamide formation

Design of Novel Quinoline-Based Therapeutics

The design of novel therapeutics based on the this compound scaffold can be guided by structure-activity relationship (SAR) studies and computational modeling. By systematically synthesizing and testing a library of derivatives with modifications at the 5- and 7-positions, a clear picture of the structural requirements for optimal activity can be established.

For instance, research on 7-bromoquinoline-5,8-dione derivatives, which are structurally related to this compound, has led to the identification of compounds with antimicrobial activity. researchgate.net These studies provide a foundation for the rational design of new antibacterial or antifungal agents based on the this compound core.

Computational approaches, such as molecular docking and molecular dynamics simulations, can be employed to visualize how different derivatives bind to a target protein. nih.gov This can help in prioritizing the synthesis of compounds that are predicted to have the most favorable binding interactions.

The ultimate goal is to design a molecule that not only has high potency and selectivity for its intended target but also possesses drug-like properties, such as good oral bioavailability and a favorable metabolic profile. The versatility of the this compound scaffold makes it an attractive starting point for the development of new medicines to address unmet medical needs.

Applications in Materials Science Research

Utilization of 5-Bromoquinolin-7-amine Derivatives in Optoelectronic Materials

The inherent photophysical properties of the quinoline (B57606) ring system make it an attractive candidate for applications in optoelectronic devices. Derivatives of this compound are being investigated for their potential to act as key components in organic light-emitting diodes (OLEDs) and as photosensitizers for solar energy conversion.

While direct research on this compound for OLEDs is not extensively documented in publicly available literature, the broader class of quinoline derivatives has shown significant promise as emitter and host materials in OLEDs. For instance, a study on deep-blue OLEDs utilized benzodioxin-6-amine-styryl-triphenylamine and carbazole (B46965) hosts as electroluminescent materials, achieving high performance. nih.govresearchgate.net One of the devices exhibited a high brightness of 12,984 cd/m², a current efficiency of 5.9 cd/A, a power efficiency of 5.7 lm/W, and an external quantum efficiency of 6.2%. nih.govresearchgate.net Another research effort developed blue fluorescent dopants, TDBA-Bz and TDBA-Cz, which demonstrated deep-blue luminescence in both solution and film states. mdpi.com OLEDs fabricated with these dopants exhibited high efficiency, with the TDBA-Cz device showing a current efficiency of 7.25 cd/A and an external quantum efficiency of 6.45%. mdpi.com These examples underscore the potential of amine-functionalized aromatic compounds, a category that includes derivatives of this compound, in the development of efficient OLEDs. The modular nature of 2,4,6‐triaryl‐λ5‐phosphinines has also been explored, leading to the creation of an OLED based on a blue phosphinine emitter with current and power efficiencies of 1.87 cd A⁻¹ and 0.58 lm W⁻¹, respectively. nih.gov

Table 1: Performance of Selected OLED Devices Utilizing Amine-Containing Emitters

Emitter/Host Material Max. Brightness (cd/m²) Current Efficiency (cd/A) Power Efficiency (lm/W) External Quantum Efficiency (%)
Cz-SBDPI 12,984 5.9 5.7 6.2
TDBA-Cz - 7.25 - 6.45

In the realm of solar energy, dye-sensitized solar cells (DSSCs) represent a promising technology, and the molecular design of the photosensitizer is crucial for high efficiency. nih.govnih.gov While specific studies on this compound as a photosensitizer are limited, the general principles of photosensitizer design suggest its potential. Key requirements for an efficient photosensitizer include broad absorption in the visible spectrum, a suitable excited state energy level for electron injection into the semiconductor's conduction band, and a HOMO level that allows for efficient dye regeneration. nih.gov Research on various organic dyes for DSSCs has shown that molecular engineering, such as the introduction of different functional groups, can significantly impact the photovoltaic performance. mdpi.comresearchgate.net The amino group in this compound can act as an electron-donating group, which is a common feature in many organic photosensitizers. Further modification of the quinoline structure could lead to the development of efficient photosensitizers for DSSCs.

Integration into Functional Polymers and Advanced Materials

The bifunctional nature of this compound, with its reactive amino and bromo groups, makes it an excellent candidate for incorporation into polymer backbones or as a pendant group to create functional polymers. The Kabachnik–Fields reaction, for example, is a powerful tool for synthesizing functional polymers by introducing α-aminophosphonates, which can impart properties like metal chelation and flame retardancy. mdpi.com This reaction could potentially be used to create novel polymers from 5-bromo-7-aminoquinoline.

Enzymatic polymerization is another avenue for creating functional materials. A study on the enzymatic synthesis of 5-aminoquinoline (B19350) oligomers using horseradish peroxidase (HRP) as a catalyst resulted in products with degrees of polymerization ranging from 4 to 12. researchgate.net These oligomers exhibited higher thermal stability compared to the monomer and showed enhanced free radical scavenging activity. researchgate.net This suggests that polymers derived from this compound could possess interesting thermal and antioxidant properties.

Table 2: Properties of 5-Aminoquinoline Oligomers (OAQ)

Property Monomer (AQ) Oligomer (OAQ)
Degree of Polymerization 1 4-12
Thermal Stability Lower Higher (46% residual weight at 1000 °C)

Source: Adapted from research on the enzymatic synthesis of 5-aminoquinoline oligomers. researchgate.net

Catalytic Applications of this compound-Derived Ligands

The nitrogen atom in the quinoline ring and the exocyclic amino group of this compound can act as coordination sites for metal ions, making its derivatives promising ligands for catalysis. The properties of metal complexes, including their catalytic activity, are highly dependent on the nature of the ligands. nih.govwayne.edunih.gov

While direct catalytic applications of this compound complexes are not widely reported, research on related structures provides valuable insights. For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal catalysts for asymmetric transfer hydrogenation reactions. mdpi.com This highlights the potential of aminoquinoline derivatives to serve as effective chiral ligands in asymmetric catalysis.

Furthermore, the electronic properties of the ligand, such as the degree of amine functionalization and denticity, can significantly influence the photoredox properties of metal complexes. nih.govwayne.edu Ligands containing secondary amines and those with higher denticity have been shown to cause a greater bathochromic shift in the absorbance of Eu(II) complexes, which is relevant for visible-light-promoted photoredox catalysis. nih.govwayne.edu By strategically modifying the this compound scaffold, it is possible to tune the electronic and steric properties of the resulting ligands to achieve desired catalytic activities.

Q & A

Q. Q1. What are the most reliable synthetic routes for 5-Bromoquinolin-7-amine, and how can researchers optimize yield and purity?

Answer: Synthesis typically involves bromination of quinoline precursors or functional group interconversion. A common approach is the bromination of 7-aminoquinoline derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., chloroform, 0°C to room temperature). Key optimization factors include:

  • Reagent stoichiometry : Excess NBS may lead to over-bromination.
  • Reaction time : Short durations (2–4 hrs) minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Methodological Example:

MethodConditionsYield (%)Purity (%)
Direct brominationNBS, CHCl₃, RT, 3 hrs6595
Pd-catalyzed couplingPd(OAc)₂, K₂CO₃, DMF, 80°C7898
Note: Palladium-catalyzed methods offer higher yields but require stringent anhydrous conditions .

Q. Q2. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.8–8.5 ppm (quinoline protons), δ 5.2–5.8 ppm (NH₂ group, broad singlet).
    • ¹³C NMR : Confirm bromine’s deshielding effect (C-Br ~110 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 223.07 (C₉H₇BrN₂).
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data on the biological activity of this compound across studies?

Answer: Contradictions often arise from variations in assay conditions or compound purity. A systematic approach includes:

Meta-analysis : Compare IC₅₀ values from ≥5 studies using PRISMA guidelines .

Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1%).

Reproducibility checks : Validate purity via independent labs (NMR, HPLC) .

Example of Data Discrepancy Resolution:

StudyIC₅₀ (μM)Purity (%)Assay Type
A (2023)12.395MTT assay
B (2024)5.799Flow cytometry
Conclusion: Higher purity and sensitive assays (flow cytometry) yield lower IC₅₀ .

Q. Q4. What computational strategies are effective for predicting the reactivity of this compound in drug design?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (NH₂) and electrophilic (C-Br) sites.
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes).
  • ADMET Prediction : SwissADME estimates bioavailability and toxicity (e.g., CYP450 inhibition risk) .

Workflow Example:

Optimize 3D structure (Avogadro).

Dock into protein active site (PDB: 1ATP).

Validate with MD simulations (GROMACS).

Q. Q5. How should researchers design a systematic review to evaluate this compound’s applications in medicinal chemistry?

Answer: Follow Cochrane Handbook guidelines :

Search Strategy : Use Boolean terms in PubMed/Web of Science:

  • ("this compound" OR "C₉H₇BrN₂") AND ("antimicrobial" OR "anticancer").

Inclusion Criteria : Peer-reviewed studies (2015–2025), in vitro/in vivo data, purity ≥95%.

Risk of Bias : Assess via ROBINS-I tool for non-randomized studies.

Data Synthesis : Tabulate EC₅₀, toxicity, and structural analogs .

Q. Q6. What experimental controls are critical when testing this compound’s stability under physiological conditions?

Answer:

  • Positive Control : Use a stable analog (e.g., 5-Chloroquinolin-7-amine).
  • Negative Control : Incubate compound in PBS (pH 7.4) without enzymes.
  • Analytical Controls :
    • HPLC-MS : Monitor degradation products hourly.
    • UV-Vis : Track absorbance at λₘₐₓ = 310 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.